molecular formula C14H23NO4 B14024582 Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate

Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate

Cat. No.: B14024582
M. Wt: 269.34 g/mol
InChI Key: JTHIIAZHYJFKHG-KJLIAQIISA-N
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Description

rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

  • tert-Butyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate
  • Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate

Uniqueness: rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This combination of features gives it distinct reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10?,11-/m1/s1

InChI Key

JTHIIAZHYJFKHG-KJLIAQIISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)C1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

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